Ethyl 2,5-diphenylfuran-3-carboxylate
Description
Properties
CAS No. |
29113-66-4 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
ethyl 2,5-diphenylfuran-3-carboxylate |
InChI |
InChI=1S/C19H16O3/c1-2-21-19(20)16-13-17(14-9-5-3-6-10-14)22-18(16)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI Key |
GAOVCVQPVDAFQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2,5-Dimethylfuran-3-Carboxylate (CAS 29113-63-1)
Molecular Formula : C₉H₁₂O₃
Molecular Weight : 168.19 g/mol
Key Properties :
- XLogP3 : 2.0 (lower lipophilicity than the diphenyl analog)
- Hydrogen Bond Acceptors : 3
- Rotatable Bonds : 3 (ester and methyl groups enhance conformational flexibility).
Structural Differences :
- Methyl groups at 2- and 5-positions instead of phenyl groups.
- Reduced steric hindrance and aromatic conjugation compared to the diphenyl analog.
Implications :
Diethyltetrahydrofuran (CAS 41239-48-9)
Molecular Formula : C₈H₁₄O
Molecular Weight : 126.20 g/mol
Key Properties :
- Saturated tetrahydrofuran ring (non-aromatic).
- Ethyl substituents at 2- and 5-positions.
Structural Differences :
- Lack of aromaticity in the furan ring.
- Ethyl groups instead of phenyl or methyl substituents.
Ethyl 5-[(2,5-Dimethylphenyl)Sulfonylamino]-2-Methylbenzo[g][1]Benzofuran-3-Carboxylate (CAS 518320-88-2)
Molecular Formula: C₂₇H₂₅NO₅S Molecular Weight: 475.56 g/mol Key Properties:
- Extended aromatic system (naphtho[1,2-b]furan core).
- Sulfonamide and methyl substituents.
Structural Differences :
- Complex polycyclic framework with additional functional groups (sulfonamide).
- Higher molecular weight and hydrogen-bonding capacity.
Implications :
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Ethyl 2,5-diphenylfuran-3-carboxylate | C₂₀H₁₆O₃ | 304.34 | ~4–5 | Phenyl (2,5), ethyl ester (3) | High lipophilicity, low aqueous solubility |
| Ethyl 2,5-dimethylfuran-3-carboxylate | C₉H₁₂O₃ | 168.19 | 2.0 | Methyl (2,5), ethyl ester (3) | Moderate solubility, hydrolytically labile |
| Diethyltetrahydrofuran | C₈H₁₄O | 126.20 | ~1.5 | Ethyl (2,5), saturated ring | Volatile, flexible, low steric hindrance |
| Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | C₂₇H₂₅NO₅S | 475.56 | ~5.5 | Sulfonamide, methyl, naphthofuran | Target-specific interactions, poor solubility |
Research Findings and Implications
Substituent Effects on Physicochemical Properties
- Aromatic vs. Alkyl Groups : Phenyl substituents (in the diphenyl analog) significantly increase lipophilicity and reduce aqueous solubility compared to methyl or ethyl groups .
- Ring Saturation : Saturated furans (e.g., diethyltetrahydrofuran) exhibit lower thermal stability and higher volatility than aromatic analogs .
Preparation Methods
Reaction Mechanism and Conditions
The silver-catalyzed cyclization method involves the use of 5-H-1,2,3-thiadiazole (1a ) and 1,3-dicarbonyl compounds (2a ) in the presence of silver carbonate ($$ \text{Ag}2\text{CO}3 $$) and silver acetate ($$ \text{AgOAc} $$) as catalysts. The reaction proceeds via a [3+2] cycloaddition mechanism, where the thiadiazole acts as a sulfur surrogate, facilitating furan ring formation.
Key Conditions :
- Catalysts : $$ \text{AgOAc} $$ (10 mol%), $$ \text{Ag}2\text{CO}3 $$ (2.0 equiv)
- Ligand : 1,2-Bis(diphenylphosphino)ethane (DPPE, 10 mol%)
- Solvent : $$ N,N $$-Dimethylacetamide (DMAc)
- Temperature : 80°C
- Duration : 24 hours
The reaction yields ethyl 2,5-diphenylfuran-3-carboxylate in 65% yield after purification via flash chromatography.
Advantages and Limitations
This method offers excellent regioselectivity due to the dual role of silver in stabilizing intermediates and activating substrates. However, the requirement for stoichiometric $$ \text{Ag}2\text{CO}3 $$ increases costs and generates metal waste, limiting scalability.
Triflic Acid-Promoted Solvent-Free Synthesis
Reaction Design
Trifluoromethanesulfonic acid (TfOH) catalyzes the cyclocondensation of β-keto esters and aryl aldehydes under solvent-free conditions. For example, ethyl 3-oxo-3-phenylpropanoate reacts with benzaldehyde derivatives in the presence of TfOH (1.0 equiv) at 90°C for 2 hours.
Optimized Protocol :
Mechanistic Insights
TfOH protonates the carbonyl oxygen of the β-keto ester, enhancing electrophilicity and promoting nucleophilic attack by the aldehyde. The reaction proceeds through a keto-enol tautomerization pathway, followed by dehydration to form the furan ring.
Transition-Metal-Free Continuous-Flow Synthesis
Oxidation-Dehydration Sequence
A novel transition-metal-free approach utilizes singlet oxygen ($$ ^1\text{O}_2 $$) oxidation of 1,3-dienes followed by Appel reagent-mediated dehydration. While originally developed for 2,5-diarylfurans, this method is adaptable to this compound by selecting appropriate diene precursors.
Flow Chemistry Setup :
- Photooxidation : 1,3-Diene + $$ ^1\text{O}_2 $$ (generated via photoirradiation) → Endoperoxide intermediate
- Dehydration : Endoperoxide + $$ \text{CCl}4/\text{PPh}3 $$ (Appel conditions) → Furan product
Iodine/Copper Oxide-Mediated Condensation
Traditional Batch Synthesis
A condensation reaction between acetophenone and ethyl benzoyl acetate in dimethyl sulfoxide (DMSO) employs iodine (1.1 equiv) and copper(II) oxide ($$ \text{CuO} $$, 1.1 equiv) as catalysts. The mixture is stirred at 70°C for 15 hours, followed by extraction and chromatography.
Performance Metrics :
Practical Considerations
While cost-effective, prolonged reaction times and moderate yields make this method less favorable compared to silver- or acid-catalyzed routes.
Comparative Analysis of Preparation Methods
*Reported for analogous furan derivatives. †Estimated based on flow optimization.
Q & A
Basic Questions
Q. What are the established synthetic routes for Ethyl 2,5-diphenylfuran-3-carboxylate, and what are their key reaction conditions?
- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of substituted furan precursors or esterification of carboxylic acid intermediates. For example:
- Step 1 : Condensation of substituted benzaldehyde derivatives with ethyl acetoacetate to form intermediates.
- Step 2 : Cyclization under acidic or basic conditions to form the furan ring.
- Key Variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid for cyclization). Analogous methods for structurally related compounds highlight the importance of protecting groups to avoid side reactions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions (e.g., phenyl groups at C2/C5, ester at C3) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 324.36 g/mol for CHO) and fragmentation patterns .
- X-ray Crystallography : Resolves molecular conformation, dihedral angles between phenyl rings, and hydrogen-bonding networks (e.g., as seen in analogous ethyl benzofuran carboxylates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent (polar vs. nonpolar), temperature, and catalyst loading. For example, increasing solvent polarity may enhance cyclization efficiency .
- Purification Strategies : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol removes byproducts like unreacted phenyl precursors .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Compare results across standardized assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in IC values may arise from differences in cell lines or assay protocols .
- Structural Analog Analysis : Cross-reference activity data with structurally similar compounds (e.g., ethyl benzofuran carboxylates with varying substituents) to identify structure-activity relationships (SAR) .
Q. What computational strategies are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). The compound’s SMILES notation (e.g., CCOC(=O)C1=C(C2=CC=CC=C2)O/C(=C1/C3=CC=CC=C3)/C4=CC=CC=C4) enables precise modeling .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
Q. What analytical techniques are recommended for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- HPLC-UV/MS : Monitor degradation products over time at accelerated conditions (e.g., 40°C, pH 2–9). Ethyl ester groups are prone to hydrolysis under alkaline conditions .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C stability for storage recommendations) .
Q. What strategies enable regioselective functionalization of the furan ring in this compound?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Direct substituents to electron-rich positions (C4) using nitration or halogenation. Steric hindrance from phenyl groups at C2/C5 limits reactivity at adjacent sites .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at brominated positions (e.g., C4-Br derivative) introduces aryl/heteroaryl groups .
Q. How can conflicting crystallographic data on molecular conformation be resolved?
- Methodological Answer :
- Comparative Analysis : Overlay X-ray structures of analogous compounds (e.g., ethyl benzofuran carboxylates) to identify consistent torsional angles. For example, phenyl rings often adopt near-orthogonal conformations to minimize steric clash .
- DFT Calculations : Optimize gas-phase and solvent-phase geometries to reconcile experimental vs. theoretical bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
